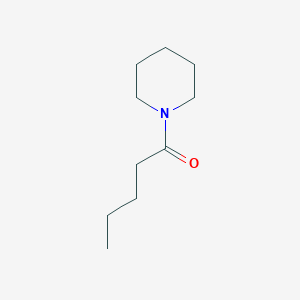

1-Pentanoylpiperidine

Description

1-Pentanoylpiperidine (1-valerylpiperidine) is an acylated piperidine derivative characterized by a pentanoyl group (C₅H₉O) attached to the nitrogen atom of the piperidine ring (C₅H₁₀N). Its theoretical molecular formula is C₁₀H₁₇NO, though discrepancies exist in the provided evidence. For instance, erroneously associates the compound with a molecular formula of C₅H₁₀O, likely conflating it with 1-penten-3-ol (CAS 616-25-1), an alcohol unrelated to piperidine derivatives. Despite this inconsistency, this compound is presumed to follow standard acylation chemistry, where the pentanoyl group enhances lipophilicity and influences pharmacokinetic properties. The compound is primarily used in organic synthesis, serving as an intermediate for pharmaceuticals or agrochemicals.

Propriétés

Numéro CAS |

18494-52-5 |

|---|---|

Formule moléculaire |

C10H19NO |

Poids moléculaire |

169.26 g/mol |

Nom IUPAC |

1-piperidin-1-ylpentan-1-one |

InChI |

InChI=1S/C10H19NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h2-9H2,1H3 |

Clé InChI |

MCYKCKZLKCEZIN-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)N1CCCCC1 |

SMILES canonique |

CCCCC(=O)N1CCCCC1 |

Autres numéros CAS |

18494-52-5 |

Synonymes |

1-Piperidino-1-pentanone |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de novo du Nicotinamide adénine dinucléotide phosphate (sel tétrasodique) est catalysée par les NAD kinases, qui convertissent le Nicotinamide adénine dinucléotide en Nicotinamide adénine dinucléotide phosphate. Ce composé est principalement impliqué dans les réactions cataboliques et joue un rôle important dans les effets antioxydants cellulaires et les réactions anaboliques .

Méthodes de production industrielle

Dans les milieux industriels, le Nicotinamide adénine dinucléotide phosphate (sel tétrasodique) est produit par des procédés biotechnologiques impliquant la fermentation microbienne. Le processus de production est optimisé pour garantir un rendement et une pureté élevés, impliquant souvent l'utilisation de micro-organismes génétiquement modifiés qui surexpriment les enzymes nécessaires à la synthèse du Nicotinamide adénine dinucléotide phosphate .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Nicotinamide adénine dinucléotide phosphate (sel tétrasodique) a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le Nicotinamide adénine dinucléotide phosphate (sel tétrasodique) exerce ses effets en agissant comme un donneur d'électrons dans diverses réactions biochimiques. Il est utilisé par la glutathion réductase pour réduire le glutathion oxydé en sa forme réduite, ce qui est essentiel au maintien de l'équilibre redox cellulaire. L'homéostasie du composé est régulée par diverses voies de signalisation et enzymes métaboliques, qui subissent des changements adaptatifs dans les cellules cancéreuses.

Applications De Recherche Scientifique

Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) has a wide range of scientific research applications, including:

Mécanisme D'action

Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) exerts its effects by acting as an electron donor in various biochemical reactions. It is used by glutathione reductase to reduce oxidized glutathione to its reduced form, which is essential for maintaining cellular redox balance. The compound’s homeostasis is regulated by various signaling pathways and metabolic enzymes, which undergo adaptive changes in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperidine derivatives with acyl substitutions are studied for their diverse pharmacological and physicochemical properties. Below is a comparative analysis of 1-pentanoylpiperidine and its analogs:

Substituent Chain Length and Lipophilicity

Acylation at the piperidine nitrogen significantly impacts lipophilicity, solubility, and bioactivity. Key analogs include:

| Compound | Substituent | Molecular Formula | logP* (Predicted) | Key Properties/Applications |

|---|---|---|---|---|

| 1-Acetylpiperidine | Acetyl (C₂H₃O) | C₇H₁₃NO | ~0.5 | Solvent, intermediate in synthesis |

| 1-Propionylpiperidine | Propionyl (C₃H₅O) | C₈H₁₅NO | ~1.2 | Higher lipophilicity than acetyl |

| This compound | Pentanoyl (C₅H₉O) | C₁₀H₁₇NO | ~2.8 | Enhanced membrane permeability |

| 1-Hexanoylpiperidine | Hexanoyl (C₆H₁₁O) | C₁₁H₁₉NO | ~3.5 | Reduced aqueous solubility |

Notes:

- Chain length vs. activity: Studies on fentanyl analogs (e.g., Gupta et al., 2013) suggest that increasing acyl chain length improves receptor binding affinity up to pentanoyl, beyond which steric hindrance reduces efficacy.

- logP : Calculated using the Crippen method. Longer chains increase lipophilicity, enhancing blood-brain barrier penetration but reducing solubility.

Bulky Substituents: 1-(1-Adamantylacetyl)piperidine

This compound (CAS 173167-09-4) features a rigid adamantane group, increasing steric bulk and resistance to metabolic degradation compared to linear acyl chains. Such derivatives are explored for CNS-targeted therapies due to prolonged half-lives but face challenges in synthetic complexity.

Positional Isomerism: 4-Substituted Piperidines

Fentanyl and its analogs (e.g., 4-(N-propionylanilino)piperidine) demonstrate that substitution at the 4-position (vs. 1-position) drastically alters pharmacological profiles. Fentanyl’s 4-substituted anilino group enables potent μ-opioid receptor agonism, whereas 1-acylpiperidines lack opioid activity but may target enzymes like DPP-IV.

Research Findings and Structure-Activity Relationships (SAR)

- Fentanyl Analogs: Higashikawa and Suzuki (2008) showed that N-propionyl anilino substitution at the 4-position yields high analgesic potency, while 1-acyl derivatives prioritize metabolic stability over receptor binding.

- DPP-IV Inhibitors : Piperidine-constrained phenethylamines with bulky acyl groups (e.g., adamantyl) exhibit prolonged inhibition of DPP-IV, a target for diabetes therapy.

- Synthetic Feasibility : Acylation reactions (e.g., ) use Schotten-Baumann conditions, with Rf values (e.g., 0.4 in hexane/ethyl acetate) reflecting polarity differences across analogs.

Limitations and Discrepancies

- Misidentification in Evidence: conflates this compound with 1-penten-3-ol, necessitating verification via primary sources.

- Lack of Direct Data: Pharmacokinetic or toxicity data for this compound are absent in the provided evidence; conclusions rely on extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.